Tetrazolyl Histidine
CAS No.:
Cat. No.: VC14483834
Molecular Formula: C7H9N7O
Molecular Weight: 207.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9N7O |
|---|---|
| Molecular Weight | 207.19 g/mol |
| IUPAC Name | (2S)-2-amino-3-[1-(2H-tetrazol-5-yl)imidazol-4-yl]propanal |
| Standard InChI | InChI=1S/C7H9N7O/c8-5(3-15)1-6-2-14(4-9-6)7-10-12-13-11-7/h2-5H,1,8H2,(H,10,11,12,13)/t5-/m0/s1 |
| Standard InChI Key | OOFNCFXOGMDAEN-YFKPBYRVSA-N |
| Isomeric SMILES | C1=C(N=CN1C2=NNN=N2)C[C@@H](C=O)N |
| Canonical SMILES | C1=C(N=CN1C2=NNN=N2)CC(C=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Tetrazolyl Histidine (PubChem CID: 17754111) is systematically named (2S)-2-amino-3-[1-(1H-tetrazol-5-yl)-1H-imidazol-4-yl]propanal . Its molecular formula, C₇H₉N₇O, reflects a fusion of histidine’s imidazole side chain with a tetrazole moiety, a five-membered ring containing four nitrogen atoms (Figure 1). This structural hybrid enables dual functionality: the imidazole group participates in pH-dependent proton exchange, while the tetrazole ring provides bioisosteric replacement for carboxylate groups .
Table 1: Key Identifiers and Synonyms
| Property | Value |
|---|---|
| Molecular Weight | 207.19 g/mol |
| DrugBank ID | DB02528 |
| Synonyms | (2S)-2-amino-3-(1-(2H-tetrazol-5-yl)-1H-imidazol-4-yl)propanal; NS00072825 |
| Metabolomics Workbench ID | 147108 |
Structural Conformations
The compound’s 2D structure features an imidazole ring substituted at the 4-position with a tetrazole group, connected via a propane backbone to an aldehyde and amine group . X-ray crystallography and computational models reveal that the tetrazole ring adopts a planar conformation, with delocalized π-electrons across N1–N4 atoms . This planar geometry facilitates hydrogen bonding via σ-lone pairs on nitrogen atoms, mimicking carboxylate interactions in biological systems .
Synthesis and Synthetic Accessibility
Multicomponent Reaction Pathways
The synthesis of Tetrazolyl Histidine derivatives leverages multicomponent reactions (MCRs), which converge amines, aldehydes, isocyanides, and azides into complex architectures . For example, Ugi-4-component reactions (UT-4CR) enable the simultaneous incorporation of tetrazole and imidazole rings through cycloaddition and imine formation steps . A representative synthesis involves:
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Imine Formation: Reaction of histidine-derived aldehydes with primary amines.
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Cycloaddition: Addition of trimethylsilyl azide (TMSN₃) and isocyanides to form the tetrazole ring .
This method achieves yields exceeding 70% under mild conditions, with microwave-assisted protocols reducing reaction times to under 1 hour .
Challenges in Stereoselectivity
Despite synthetic advances, controlling the stereochemistry at the C2 position (S-configuration) remains challenging. Chiral auxiliaries and asymmetric catalysis using L-proline derivatives have been employed to achieve enantiomeric excesses >90% .
Pharmacological and Biochemical Properties
Bioisosteric Mimicry
Tetrazolyl Histidine’s tetrazole ring (pKa ≈ 4.5–4.9) closely mirrors carboxylic acids (pKa ≈ 4.2–4.4), enabling it to substitute for aspartate or glutamate residues in enzyme active sites . For instance, in β-catenin/Tcf protein-protein interaction inhibitors, the tetrazole moiety replicates carboxylate interactions with Lys435 and Asn430 residues while forming additional hydrogen bonds with His470 and Ser473 .
Figure 2: Receptor Binding Mode
 forms hydrogen bonds (dashed lines) with β-catenin residues, enhancing binding affinity compared to carboxylate analogs .*
Metabolic Stability
The tetrazole ring’s resistance to β-oxidation and cytochrome P450-mediated degradation confers prolonged half-lives in vivo. Pharmacokinetic studies in murine models show a t₁/₂ of 8.2 hours for Tetrazolyl Histidine derivatives, compared to 2.3 hours for carboxylate counterparts .
Applications in Drug Discovery
Antimicrobial Agents
Tetrazolyl Histidine derivatives exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 2–4 µg/mL) and Plasmodium falciparum (IC₅₀ = 1.5 µM) . Mechanistic studies attribute this to inhibition of dihydrofolate reductase and interference with folate biosynthesis pathways.
Anticancer Therapeutics
In β-catenin-dependent cancers, Tetrazolyl Histidine analogs disrupt Wnt signaling by competitively inhibiting Tcf4 binding (Kd = 0.53 µM) . In vivo efficacy studies in xenograft models demonstrate 60% tumor volume reduction at 10 mg/kg doses .
Future Directions and Challenges
Improving Bioavailability
Structural modifications, such as PEGylation or prodrug strategies, are being explored to enhance water solubility and blood-brain barrier penetration .
Computational Design
Machine learning models predict that substituting the imidazole ring with triazoles could improve target selectivity while reducing off-site binding .
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